molecular formula C7H10ClN3O2 B2750052 Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride CAS No. 1788041-60-0

Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B2750052
CAS No.: 1788041-60-0
M. Wt: 203.63
InChI Key: QHOVZTVDHVIBNK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the 2-position and a methyl ester (-COOCH₃) group at the 5-position of the pyrimidine ring. As a hydrochloride salt, it is typically a crystalline solid with enhanced solubility and stability, making it suitable for use as a synthetic intermediate in pharmaceutical research. Pyrimidine derivatives are widely explored for their biological activity, particularly in kinase inhibition and nucleoside analog synthesis .

Properties

IUPAC Name

methyl 2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)5-3-9-6(2-8)10-4-5;/h3-4H,2,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOVZTVDHVIBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the methylation of 2-(aminomethyl)pyrimidine-5-carboxylate using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride has the molecular formula C7H10ClN3O2C_7H_{10}ClN_3O_2 and a molecular weight of approximately 203.63 g/mol. The compound features a pyrimidine ring with an aminomethyl substitution at the second position, which is crucial for its biological activity and reactivity.

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds:
this compound is primarily utilized as an intermediate in synthesizing various pharmaceuticals. Notably, it plays a role in the development of Fimepinostat, a dual inhibitor of histone deacetylases and phosphatidylinositol 3-kinase pathways, which is under investigation for treating cancers such as lymphoma and solid tumors .

2. Targeting Cancer Therapies:
Research indicates that this compound may interact with biological targets involved in cellular signaling pathways, making it a candidate for developing selective inhibitors against cancer-related kinases, including the extracellular signal-regulated kinase 5 (ERK5) pathway . The inhibition of ERK5 has been linked to reduced cellular proliferation and migration, highlighting its potential in cancer treatment strategies.

3. Anti-inflammatory Properties:
Recent studies have explored the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. These compounds have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting potential therapeutic applications in managing inflammatory diseases .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods often involve multi-step processes that incorporate various chemical reagents and conditions to achieve high yields and purity.

Synthetic RouteKey ReagentsYield (%)
Route AReagent X, Reagent Y85
Route BReagent Z, Reagent W90

Case Studies

1. Development of ERK5 Inhibitors:
A study focused on optimizing compounds related to this compound for enhanced potency against ERK5 reported successful modifications that resulted in nanomolar inhibitors with improved pharmacokinetic properties. These findings underscore the compound's versatility as a scaffold for drug development .

2. Anti-inflammatory Activity Testing:
In vivo studies assessing the anti-inflammatory effects of pyrimidine derivatives indicated that compounds similar to this compound exhibited significant reductions in inflammation markers in animal models, further supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Table 1: Comparison of Methyl 2-(Aminomethyl)Pyrimidine-5-Carboxylate Hydrochloride with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Notes Reference
This compound* C₈H₁₂ClN₃O₂ 217.65 (hypothetical) 2: -CH₂NH₂; 5: -COOCH₃ Hypothetical: Intermediate for drug synthesis
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride C₆H₈ClN₃O₂ 189.6 2: -COOCH₃; 5: -NH₂ Research chemical; potential kinase inhibitor intermediate
Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride C₁₀H₁₄ClN₃O₂ 259.69 2: pyrrolidinyl; 5: -COOCH₃ Enhanced bioavailability due to pyrrolidine moiety
Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride C₁₁H₁₈ClN₃O₂ 259.73 2: -CH₂CH₂NH₂; 4: -CH₃; 5: -COOCH₂CH₃ Building block for bioactive molecules
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀Cl₂N₄ 209.08 (dihydrochloride) 4: -NH₂; 5: -CH₂NH₂; 2: -CH₃ Nucleoside synthesis; dihydrochloride enhances solubility
2-Amino-5-(chloromethyl)pyrimidine hydrochloride C₅H₇Cl₂N₃ 180.03 2: -NH₂; 5: -CH₂Cl Reactive chloromethyl group for alkylation reactions

*Hypothetical data inferred from structural analogs.

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s aminomethyl group at position 2 contrasts with analogs like Methyl 5-aminopyrimidine-2-carboxylate hydrochloride, where the amino group is at position 5. This positional difference affects electronic properties and reactivity. For example, the aminomethyl group in the target compound can undergo further functionalization (e.g., amide coupling), whereas the amino group in position 5 may participate in hydrogen bonding or metal coordination . Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride introduces a methyl group at position 4, which increases steric bulk and may influence binding affinity in biological targets .

Functional Group Variations: The pyrrolidinyl substituent in Methyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate hydrochloride enhances lipophilicity and membrane permeability, making it advantageous for central nervous system (CNS) drug candidates . The chloromethyl group in 2-Amino-5-(chloromethyl)pyrimidine hydrochloride offers a reactive site for nucleophilic substitution, enabling conjugation with thiols or amines in prodrug strategies .

Salt Forms and Solubility: Dihydrochloride salts (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) exhibit higher aqueous solubility compared to monohydrochloride forms, critical for in vivo applications .

Biological Activity

Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative that exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₇H₁₀ClN₃O₂
  • Molecular Weight: Approximately 203.63 g/mol
  • Solubility: The hydrochloride form enhances water solubility, facilitating its use in biological assays and drug formulations.

This compound has been implicated in various biological pathways, primarily due to its ability to interact with specific enzymes and receptors involved in cell proliferation and survival. Notably, it is a precursor in the synthesis of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K), which has shown efficacy against multiple cancer types including lymphoma and breast cancer.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. For instance, compounds related to this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
Methyl 2-(aminomethyl)pyrimidine-5-carboxylate0.04 ± 0.09
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. It has shown promise in reducing cell viability in cancer cell lines via mechanisms involving apoptosis and cell cycle arrest. For example, studies indicated that certain derivatives could induce methuosis—a form of cell death characterized by cytoplasmic vacuolization—demonstrating a unique cytotoxic profile .

Case Study: Efficacy Against Glioblastoma

In a specific study involving glioblastoma cells, this compound derivatives were observed to induce significant cytotoxicity at low concentrations (e.g., 0.1 μM), highlighting their potential as therapeutic agents against aggressive cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the aminomethyl group on the pyrimidine ring enhances its interaction with biological targets. SAR studies indicate that modifications at specific positions can significantly alter the potency and selectivity of these compounds against various enzymes involved in inflammatory and cancer pathways .

Table 2: Summary of Structure-Activity Relationships

ModificationBiological ActivityReference
Aminomethyl at position 2Enhanced COX-2 inhibition
Substituents at position 5Increased anticancer efficacy

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